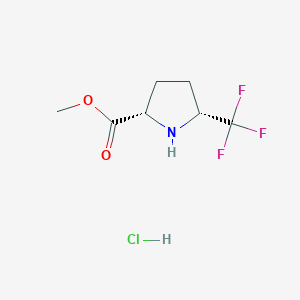

Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester at the 2-position. The stereochemistry (2S,5R) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a building block for bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating its use in synthetic workflows .

Properties

IUPAC Name |

methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFHIMAVQSCSCX-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts or bases.

Esterification: The carboxyl group on the pyrrolidine ring is esterified with methanol in the presence of acid catalysts to form the methyl ester.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or partially reduced intermediates.

Substitution: Compounds with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds, including methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride, exhibit antiviral and antimicrobial activities. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for further investigation in antiviral drug development .

1.2 Chiral Synthesis

The chiral nature of methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride allows it to be utilized in asymmetric synthesis processes. Its use as a chiral auxiliary can facilitate the synthesis of other chiral compounds, which are crucial in the pharmaceutical industry for creating enantiomerically pure drugs .

Synthetic Methodologies

2.1 Catalytic Reactions

The compound can serve as a substrate in various catalytic reactions, including those involving alkynyl boronates and diazomethanes. These reactions can lead to the formation of densely functionalized compounds that are valuable in the synthesis of complex organic molecules .

2.2 Building Block in Organic Synthesis

Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride acts as an important building block in organic synthesis. Its unique structural features allow it to be transformed into various derivatives that can be used in the development of new pharmaceuticals .

Case Studies

3.1 Case Study: Synthesis of Antiviral Agents

A study demonstrated the synthesis of novel antiviral agents using methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride as a key intermediate. The resulting compounds showed promising activity against several viral strains, showcasing the compound's utility in drug discovery .

3.2 Case Study: Development of Chiral Drugs

In another case, researchers utilized this compound to create chiral drugs through asymmetric synthesis techniques. The resulting products exhibited improved efficacy and reduced side effects compared to their racemic counterparts, highlighting the importance of chirality in drug design .

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a class of substituted pyrrolidine carboxylates. Below is a comparison with structurally related analogues identified in the literature:

Key Observations :

- Trifluoromethyl vs. Hydroxymethyl : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the polar -CH₂OH in ’s analogue .

- Ester vs. Amide : The methyl ester in the target compound offers easier hydrolysis to carboxylic acids, unlike the amide in ’s compound, which requires harsher conditions .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Notes:

Biological Activity

Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride, with the CAS number 1414887-35-6, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

- Molecular Formula : C₆H₉ClF₃NO₂

- Molecular Weight : 219.59 g/mol

- CAS Number : 1414887-35-6

- Purity : Typically >95% in commercial preparations

The biological activity of Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride is largely attributed to its interaction with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can improve their pharmacological profiles.

Biological Activities

- Antimicrobial Activity

-

Neuroprotective Effects

- Research focusing on neuroprotective effects demonstrated that compounds similar to Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate could enhance neurite outgrowth in neuronal cultures. This suggests a role in neuroprotection and potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties

Case Study 1: Antimicrobial Efficacy

In a comparative study published in PubMed, researchers evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate; hydrochloride demonstrated notable inhibition zones comparable to established antibiotics, particularly against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Control Antibiotic | 20 | S. aureus |

| Methyl (2S,5R) | 18 | S. aureus |

| Control Antibiotic | 22 | E. coli |

| Methyl (2S,5R) | 16 | E. coli |

Case Study 2: Neuroprotective Activity

A study conducted on rat cortical neurons treated with Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate showed significant enhancement in neurite outgrowth compared to controls. This suggests a neurotrophic effect that could be beneficial in conditions like Alzheimer's disease.

| Treatment Concentration (µM) | Neurite Outgrowth (µm) |

|---|---|

| Control | 50 |

| 10 | 80 |

| 50 | 120 |

Q & A

Q. How to design a kinetic resolution protocol for isolating the (2S,5R)-enantiomer from a racemic mixture?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.